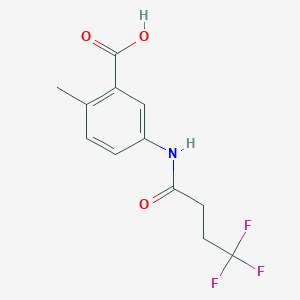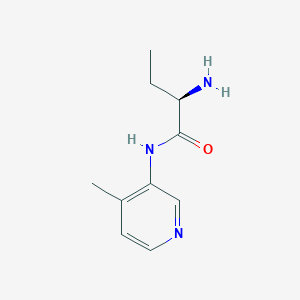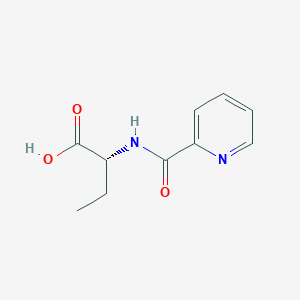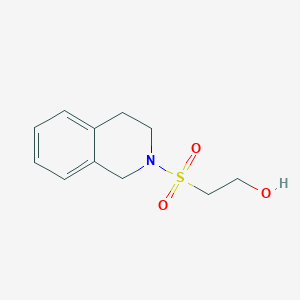![molecular formula C14H22N2O3S B7581689 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol is a chemical compound that has been widely researched for its potential medical applications. This compound, also known as DMPPE, is a piperazine derivative that has been synthesized and studied for its various properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol is not fully understood, but it is thought to act as a dopamine receptor agonist. This means that it can bind to dopamine receptors in the brain and stimulate their activity. This may help to alleviate symptoms of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of neurological disorders. It has also been shown to inhibit the growth of cancer cells, which may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol in lab experiments is that it has been well-studied and its synthesis method is well-established. This makes it easy to obtain and use in experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol. One area of research could be in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research could be in the development of new chemotherapeutic agents for the treatment of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol involves the reaction of 2,3-dimethylphenylpiperazine with chloroacetic acid, followed by the addition of sodium hydroxide and sulfuric acid. The resulting compound is then purified using column chromatography. This method has been used successfully in various studies and has been shown to produce high yields of pure 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol.
Aplicaciones Científicas De Investigación
2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol has been studied extensively for its potential medical applications. One area of research has been in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol can act as a dopamine receptor agonist, which may help to alleviate symptoms of these disorders.
Another area of research has been in the field of cancer treatment. 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12-4-3-5-14(13(12)2)15-6-8-16(9-7-15)20(18,19)11-10-17/h3-5,17H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFUGGQLAAZHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)
![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)


![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]-3-methylbenzamide](/img/structure/B7581728.png)